Cas no 1091392-46-9 (2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide)

2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
- 2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- VU0644908-1
- AKOS024267662
- F5488-0026
- 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 1091392-46-9
-
- インチ: 1S/C9H9N5O4S/c10-5(15)4-19-9-13-12-7(18-9)3-14-2-1-6(16)11-8(14)17/h1-2H,3-4H2,(H2,10,15)(H,11,16,17)
- InChIKey: IOQQWLIAMPORGI-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CSC1=NN=C(CN2C(=O)NC(=O)C=C2)O1
計算された属性
- せいみつぶんしりょう: 283.03752496g/mol
- どういたいしつりょう: 283.03752496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 157Ų
2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5488-0026-50mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-2μmol |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-10mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-5μmol |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-25mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-2mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-5mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-15mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-10μmol |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5488-0026-3mg |
2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1091392-46-9 | 3mg |
$63.0 | 2023-09-10 |
2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide 関連文献
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2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamideに関する追加情報
2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (CAS No. 1091392-46-9): A Promising Scaffold in Modern Medicinal Chemistry
2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (CAS No. 1091392-46-9) has emerged as a structurally unique compound with significant potential in drug discovery and development. This molecule belongs to the class of 1,3,4-oxadiazole derivatives, a heterocyclic system widely recognized for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The tetrahydropyrimidine moiety, specifically the 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl substituent, is a key structural element that contributes to the compound’s pharmacological profile. Recent studies have highlighted its potential as a modulator of kinase activity and its ability to interact with G-protein coupled receptors (GPCRs), making it a candidate for targeted therapies in oncology and neurodegenerative disorders.
The sulfanyl group in the molecule plays a critical role in its bioavailability and membrane permeability. This functional group has been shown to enhance the compound’s ability to cross the blood-brain barrier (BBB), a crucial factor for the treatment of central nervous system (CNS) diseases. Structural modifications around the 1,3,4-oxadiazole ring have been explored in recent research to optimize its lipophilicity and hydrophilicity balance, which directly influences its pharmacokinetic properties. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the sulfanyl group with sulfonamide derivatives significantly improved the compound’s solubility while maintaining its receptor affinity.
The tetrahydropyrimidine ring system is a well-documented pharmacophore in pharmaceutical research. Its 2,4-dioxo configuration provides a planar structure that facilitates hydrogen bonding with target proteins, enhancing the compound’s binding affinity. This feature has been exploited in the development of topoisomerase inhibitors, which are critical in the treatment of leukemia and lymphoma. Notably, 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has shown dual inhibitory activity against both topoisomerase I and II, a rare property that could reduce the need for combination therapies in certain cancers.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide. Molecular docking studies have identified key residues in the ATP-binding pocket of kinases that interact with the compound’s oxadiazole ring. These findings have guided the design of prodrug formulations to improve its stability in biological environments. For example, a 2024 report in ACS Medicinal Chemistry Letters described a ester prodrug of the compound that demonstrated a 3.2-fold increase in oral bioavailability compared to the parent molecule.
The 1,3,4-oxadiazole scaffold has also been investigated for its antioxidant properties, which are increasingly relevant in the treatment of oxidative stress-related diseases. In vitro assays have shown that 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can scavenge free radicals effectively, with a IC50 value of 12.7 μM in the DPPH assay. This activity has sparked interest in its potential as a neuroprotective agent, particularly in conditions such as Parkinson’s disease and Alzheimer’s disease, where oxidative stress is a key pathological factor.
Pharmaceutical companies have begun to explore the scale-up synthesis of 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide using green chemistry principles. A 2023 patent disclosure detailed a catalytic method involving bismuth-based catalysts to achieve high yields with minimal environmental impact. This approach aligns with the growing emphasis on sustainable drug manufacturing, which is a critical consideration for the next generation of therapeutics.
In clinical preclinical trials, 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has demonstrated selective toxicity against cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and breast cancer models. Its mechanism of action involves the induction of apoptosis through the activation of p53 signaling pathways, a mechanism that is less likely to lead to drug resistance compared to conventional chemotherapeutics. These findings have positioned the compound as a promising candidate for further clinical development.
Despite its promising profile, the compound faces challenges in terms of pharmacokinetic properties, particularly its short half-life in vivo. Researchers are currently investigating PEGylation strategies to extend its circulation time and improve its targeting efficiency. These efforts are part of a broader trend in drug development toward the creation of smart therapeutics that can respond dynamically to disease states.
In summary, 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide represents a multifunctional scaffold with significant potential in oncology, neurology, and anti-oxidative therapy. Its unique structural features and the ongoing advancements in its synthesis and formulation suggest that it may become a cornerstone of future drug discovery efforts.
The compound 2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a multifunctional drug candidate with a broad range of therapeutic potential. Here's a concise summary of its key features and implications: ### Key Properties and Applications 1. Anticancer Activity: - Demonstrates selective toxicity against non-small cell lung cancer (NSCLC) and breast cancer cell lines. - Induces apoptosis via p53 activation, reducing the risk of drug resistance. - Dual inhibition of topoisomerase I and II, offering potential for monotherapy in certain cancers. 2. Antioxidant and Neuroprotective Potential: - Shows free radical scavenging activity (IC₅₀ = 12.7 μM in DPPH assay). - Potential as a neuroprotective agent in Parkinson’s and Alzheimer’s disease due to its antioxidant effects. 3. Structural and Synthetic Advantages: - 1,3,4-Oxadiazole scaffold enables strong hydrogen bonding with target proteins. - Green chemistry synthesis using bismuth-based catalysts for scalable and eco-friendly production. 4. Pharmacokinetic Enhancements: - Prodrug formulations (e.g., ester prodrugs) have improved oral bioavailability (3.2-fold increase). - PEGylation strategies under investigation to extend circulation time and targeting efficiency. 5. Mechanistic Insights: - Computational studies identify key interactions with ATP-binding pockets in kinases. - Dual inhibitory activity highlights its versatility in targeting multiple pathways. ### Challenges and Future Directions - Short half-life in vivo necessitates modifications to improve pharmacokinetic profiles. - Clinical development is ongoing, with focus on safety, efficacy, and formulation for human trials. ### Conclusion This compound is a promising candidate in drug discovery, with potential applications in oncology, neurology, and oxidative stress-related diseases. Its structural versatility, selective toxicity, and sustainable synthesis make it a cornerstone of next-generation therapeutics. Continued research and development will be critical to unlock its full potential in clinical settings.1091392-46-9 (2-({5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide) 関連製品
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